molecular formula C15H22N2O4 B2636333 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 1396783-47-3

3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2636333
CAS No.: 1396783-47-3
M. Wt: 294.351
InChI Key: YRZJXJPURXOYLM-UHFFFAOYSA-N
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Description

3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by a tetrahydrofuran (oxane) ring substituted with a hydroxymethyl group and a phenoxyethyl side chain. The compound’s structure combines lipophilic (phenoxyethyl) and hydrophilic (hydroxyoxane) moieties, suggesting balanced solubility properties for pharmaceutical applications.

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-14(17-12-15(19)6-9-20-10-7-15)16-8-11-21-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZJXJPURXOYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxyoxan-4-ylmethyl chloride with 2-phenoxyethylamine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea with structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological activities.

Table 1: Key Structural and Functional Attributes

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Therapeutic Relevance
This compound Urea - 4-hydroxyoxan-4-ylmethyl
- 2-phenoxyethyl
~294.3* Enzyme inhibition (speculative)
5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one Triazolone - Ethyl
- 2-phenoxyethyl
~275.3 Antimicrobial/antifungal
2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-triazol-3-one monohydrochloride Triazolone + piperazine - 3-chlorophenylpiperazine
- 2-phenoxyethyl
506.47 CNS modulation (e.g., antipsychotic)

*Calculated based on empirical formula.

Key Observations:

Core Structure Differences :

  • The urea core in the target compound contrasts with the triazolone rings in analogs from and . Urea derivatives often exhibit hydrogen-bonding capacity, whereas triazolones may confer metabolic stability or aromatic stacking interactions .

Substituent Impact: The 2-phenoxyethyl group is a common feature across all compounds, likely enhancing lipophilicity and membrane permeability. The 4-hydroxyoxan-4-ylmethyl substituent in the target compound introduces a polar, cyclic ether moiety absent in triazolone analogs. This may improve aqueous solubility compared to purely lipophilic analogs like the 3-chlorophenylpiperazine derivative .

Therapeutic Implications: The triazolone-piperazine analog () includes a 3-chlorophenylpiperazine group, a motif associated with serotonin or dopamine receptor binding in antipsychotics (e.g., aripiprazole derivatives).

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The hydroxyoxane ring in the target compound likely enhances water solubility compared to triazolone derivatives, which rely on aromatic/heterocyclic cores for rigidity but may suffer from poor bioavailability.
  • Metabolic Stability : Urea bonds are generally resistant to hydrolysis, whereas triazolones may undergo oxidative metabolism via cytochrome P450 enzymes, as seen in related azole antifungals .

Biological Activity

3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H17N2O3\text{C}_{14}\text{H}_{17}\text{N}_{2}\text{O}_{3}

This structure features a urea moiety linked to a phenoxyethyl group and a hydroxymethyl oxane, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function through multiple pathways, including:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in tumor progression, particularly in breast cancer models.
  • Cellular Uptake : Its structural characteristics allow for effective cellular uptake, facilitating its therapeutic effects in target tissues.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties, particularly against triple-negative breast cancer (TNBC). A study identified it as a potential FGFR1 inhibitor, which is crucial in the treatment of metastatic TNBC. The compound demonstrated significant cytotoxicity against selected cancer cell lines and showed the ability to cross the blood-brain barrier, enhancing its therapeutic potential in brain metastases associated with TNBC .

Neuroprotective Effects

Another aspect of the biological activity includes neuroprotective effects. In vitro studies have shown that derivatives of this compound can protect neuron cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antitumor effectsDemonstrated significant cytotoxicity against TNBC cell lines with FGFR1 inhibition .
Study 2 Assess neuroprotective propertiesShowed protection against H2O2-induced neuronal damage with minimal cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the phenoxyethyl and hydroxymethyl groups have been explored to enhance potency and selectivity for biological targets. For instance, variations in substituents on the phenyl ring have been linked to improved inhibitory activity against specific enzymes .

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